N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine
Overview
Description
N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a combination of bromine and fluorine atoms attached to a phenyl ring, which is further connected to an oxetane ring via an amine group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in various fields.
Scientific Research Applications
N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development.
Industry: It is used in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Formation of Oxetane Ring: The brominated and fluorinated phenyl compound is then reacted with an appropriate oxetane precursor under specific conditions to form the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl oxetane amines.
Mechanism of Action
The mechanism of action of N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain receptors or enzymes, leading to desired biological effects. The oxetane ring provides structural stability and influences the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-2-fluorophenyl)oxetan-3-amine
- 4-(3-bromo-4-fluorophenyl)-1,3-thiazol-2-ylamine
- 4-bromo-3-(4-fluorophenyl)-1H-pyrazol-5-amine
Uniqueness
N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the oxetane ring, makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-9-2-1-7(3-10(9)12)4-13-8-5-14-6-8/h1-3,8,13H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRTZCVOYIZRJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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